molecular formula C7H11ClN2 B14262634 4-Amino-1-ethylpyridin-1-ium chloride CAS No. 133804-81-6

4-Amino-1-ethylpyridin-1-ium chloride

Cat. No.: B14262634
CAS No.: 133804-81-6
M. Wt: 158.63 g/mol
InChI Key: YTWJZEKWWNQBRE-UHFFFAOYSA-N
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Description

4-Amino-1-ethylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethylpyridin-1-ium chloride typically involves the alkylation of 4-aminopyridine with ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control measures to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethylpyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the pyridinium ion back to its neutral form.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridinium salts.

Scientific Research Applications

4-Amino-1-ethylpyridin-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1-ethylpyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can also participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

  • 1-Ethylpyridin-1-ium chloride
  • 4-Amino-1-methylpyridin-1-ium chloride
  • 4-Amino-1-propylpyridin-1-ium chloride

Comparison: 4-Amino-1-ethylpyridin-1-ium chloride is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

133804-81-6

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

1-ethylpyridin-1-ium-4-amine;chloride

InChI

InChI=1S/C7H10N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h3-6,8H,2H2,1H3;1H

InChI Key

YTWJZEKWWNQBRE-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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